2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
The exact mass of the compound this compound is 364.05514934 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-13(8-18-14(20)3-4-15(18)21)17-10-16(22,11-5-7-23-9-11)12-2-1-6-24-12/h1-2,5-7,9,22H,3-4,8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWOTWAJOTZGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring, which is central to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. In particular, derivatives of pyrrolidine compounds have shown promising antimicrobial properties against Gram-positive bacteria and fungi. For instance, compounds similar to this compound exhibited significant activity against Staphylococcus aureus , Clostridium difficile , and Candida auris .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Clostridium difficile | 8 µg/mL |
| Compound C | Candida auris | 32 µg/mL |
Anticancer Activity
The anticancer potential of the compound was evaluated in various studies. For example, derivatives with similar structures demonstrated significant cytotoxicity in human lung cancer cell lines (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: A549 Cell Line Evaluation
In a controlled experiment, the compound was tested at different concentrations to assess its effectiveness against A549 cells. The results indicated:
- IC50 values ranged from 10 to 30 µM.
- Enhanced apoptosis was observed via flow cytometry analysis.
Anticonvulsant Activity
The anticonvulsant properties were assessed through preclinical models involving maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. Compounds derived from similar structures showed protective effects in these models, suggesting potential for treating epilepsy .
Table 2: Anticonvulsant Efficacy in Preclinical Models
| Compound | ED50 (MES) | ED50 (PTZ) |
|---|---|---|
| Compound D | 67.65 mg/kg | 42.83 mg/kg |
| Compound E | 54.90 mg/kg | 50.29 mg/kg |
Scientific Research Applications
Medicinal Chemistry Applications
- Antiseizure Activity : Recent studies have identified derivatives of 2,5-dioxopyrrolidin-1-yl compounds as modulators of excitatory amino acid transporters (EAATs). For instance, a related compound has shown promising antiseizure activity in vivo, indicating that the structural framework of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide may be effective in developing new antiepileptic drugs .
- Drug Design : The compound's unique structure allows it to serve as a scaffold in drug design. Modifications to the dioxopyrrolidine moiety can lead to derivatives with enhanced pharmacological properties, making it a valuable candidate for further synthetic exploration in drug development .
Biochemical Applications
- Protein Modification : The compound can be utilized to modify lysine residues in proteins through reactions such as acylation. This property is particularly useful in bioconjugation techniques where specific labeling or functionalization of proteins is required for research and therapeutic purposes .
- Enzyme Inhibition Studies : The dioxopyrrolidine structure has been implicated in the inhibition of certain enzymes, which can be valuable in studying metabolic pathways and disease mechanisms. Compounds with similar structures have been shown to interact with various enzyme systems, suggesting potential applications in enzyme inhibition research.
Case Study 1: Development of Antiepileptic Drugs
A study focused on the synthesis of pyrrolidine derivatives demonstrated that modifications to the 2,5-dioxopyrrolidinyl group could yield compounds with improved efficacy against seizures. The research highlighted the importance of structural variations in enhancing the bioavailability and selectivity of these compounds for target receptors .
Case Study 2: Protein Engineering
In a bioconjugation experiment, 2,5-dioxopyrrolidinyl compounds were used to label antibodies for diagnostic applications. The ability to selectively modify lysine residues allowed researchers to create highly specific antibody conjugates that could be utilized in various immunoassays .
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating active intermediates for further functionalization.
Mechanistic studies suggest that the reaction proceeds via nucleophilic attack at the carbonyl carbon, with the hydroxyl group in the ethyl chain potentially stabilizing intermediates through hydrogen bonding.
Hydroxyl Group Reactivity
The secondary hydroxyl group participates in esterification and etherification reactions, enabling the introduction of protective groups or prodrug formulations.
| Reaction Type | Reagents/Conditions | Products | Application | Source |
|---|---|---|---|---|
| Esterification | Acetic anhydride, DMAP, RT, 12 hr | Acetyl-protected derivative | Solubility modulation | |
| Etherification | Benzyl bromide, K₂CO₃, DMF, 80°C | Benzyl ether analog | Protective group strategy |
Thiophene Ring Functionalization
Both thiophene rings (2-yl and 3-yl) undergo electrophilic substitution reactions. Reactivity differences arise from steric and electronic effects imposed by the adjacent hydroxyl group.
Density functional theory (DFT) calculations on related systems indicate that the hydroxyl group directs electrophiles to the less hindered thiophene-3-yl ring .
Pyrrolidine-2,5-dione Ring Modifications
The dioxopyrrolidinyl ring participates in ring-opening and cross-coupling reactions, often serving as a leaving group or enabling conjugation with biomolecules.
Oxidation and Reduction Pathways
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Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone intermediate.
-
Reduction : NaBH₄ selectively reduces the amide carbonyl to a secondary alcohol without affecting the dioxopyrrolidinone ring.
Biological Activity-Driven Reactions
In medicinal chemistry applications, this compound undergoes targeted modifications:
-
Mannich Reaction : Formaldehyde and morpholine generate a tertiary amine derivative (IC₅₀ = 1.2 µM against kinase targets) .
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Michael Addition : Reaction with methyl acrylate yields a β-amino ester analog with enhanced blood-brain barrier permeability.
Table 2: Spectral Data for Key Derivatives
| Derivative | ¹H NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |
|---|---|---|---|
| Acetyl-protected compound | 2.10 (s, 3H, CH₃), 4.35 (m, 1H, OH) | 455.2 [M+H]⁺ | 1745 (C=O ester) |
| Brominated thiophene analog | 7.45 (d, 1H, thiophene-H), 4.60 (s, 1H) | 587.1 [M+Na]⁺ | 680 (C-Br) |
Mechanistic Insights
-
The hydroxyl group’s proximity to the thiophene rings creates steric hindrance, favoring reactions at the 3-yl thiophene over the 2-yl position .
-
The dioxopyrrolidinone ring’s electron-withdrawing nature activates the acetamide group for nucleophilic attacks, as demonstrated in hydrolysis kinetics studies .
Q & A
Q. Tables
| Key Reaction Parameters | Optimal Conditions | Reference |
|---|---|---|
| Alkylation of thiophene derivatives | 2.8-fold NaOCH3, 273 K, 3 h stirring | |
| Crystallization purity | Methanol:acetone (1:1), slow evaporation | |
| Computational screening | DFT (B3LYP/6-31G*) for transition states |
| Biological Assay Metrics | Protocol | Reference |
|---|---|---|
| IC50 determination (MTT assay) | 24–72 h incubation, λ = 570 nm | |
| SPR binding affinity | Flow rate 30 µL/min, 25°C, PBS buffer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
